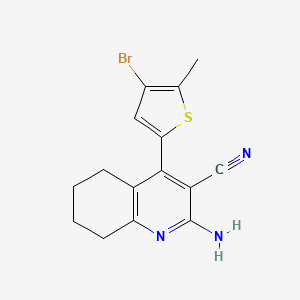

![molecular formula C19H21FN2O2 B5602199 7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)

7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide and related compounds involves multiple steps, including the formation of fluorocyclopropylquinolone derivatives and the introduction of various substituents to achieve desired biological activities. Studies demonstrate the synthesis of novel chiral 7-amino-5-azaspiro[2.4]heptan-4-yl-8-chloro-1-(2-fluorocyclopropyl)-quinolones, indicating the critical role of stereochemistry in enhancing antibacterial potency against Gram-positive and Gram-negative bacteria (Kimura et al., 1994).

Molecular Structure Analysis

The molecular structure of related quinolone derivatives has been elucidated through X-ray crystallographic analysis, revealing the absolute configurations of various substituents and their contribution to antibacterial activity. These studies provide insights into the structural requirements for optimal antibacterial efficacy and pharmacokinetic profiles (Kimura et al., 1994).

Chemical Reactions and Properties

Quinolone derivatives undergo various chemical reactions, including cyclization, fluorination, and substitutions, to achieve specific biological activities. The introduction of fluorine atoms and other substituents has been shown to significantly influence the antibacterial potency and specificity of these compounds (Odagiri et al., 2013).

Physical Properties Analysis

The physical properties, such as lipophilicity, solubility, and stability, of quinolone derivatives are crucial for their pharmacokinetic profiles and bioavailability. Research indicates that specific structural modifications can enhance these properties, leading to compounds with moderate lipophilicity and favorable pharmacokinetic profiles suitable for drug development (Kimura et al., 1994).

Chemical Properties Analysis

The chemical properties of quinolone derivatives, including their reactivity, stability under physiological conditions, and interaction with biological targets, are integral to their mechanism of action. The antimicrobial activity of these compounds is largely attributed to their ability to inhibit bacterial DNA gyrase, with structural modifications enhancing their specificity and potency against various bacterial strains (Odagiri et al., 2013).

Applications De Recherche Scientifique

Antibacterial Agents

Quinoline derivatives have been designed and synthesized for potent antibacterial activities against a range of respiratory pathogens. For instance, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acids have demonstrated potent in vitro antibacterial activity against gram-positive and gram-negative bacteria, including multidrug-resistant and quinolone-resistant strains. These compounds also showed excellent in vivo activity against experimental murine pneumonia models due to multidrug-resistant Streptococcus pneumoniae, along with favorable toxicological and pharmacokinetic profiles (Odagiri et al., 2013).

Antimycobacterial Agents

Research on quinoline derivatives has extended into antimycobacterial agents. A study on 6-fluoro/nitro-4-oxo-7-(sub)-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids revealed that some compounds exhibit potent in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis H37Rv, multidrug-resistant M. tuberculosis, and Mycobacterium smegmatis. These compounds were also evaluated for their ability to inhibit the supercoiling activity of DNA gyrase from M. smegmatis, identifying specific derivatives as significantly more potent than isoniazid against both MTB and MDR-TB (Murugesan et al., 2008).

Anticancer Agents

Quinoline derivatives have been synthesized and evaluated for cytotoxic activity against various carcinoma cell lines, demonstrating significant anticancer activity. Microwave irradiated synthesis of 6-fluoro-2-phenyl-7-substitutedamino-quinoline-4-carboxylic acid derivatives has shown advantages in reaction time and yield. Compounds exhibited potent anticancer effects, with some surpassing the potency of doxorubicin against specific cancer cell lines. Apoptotic DNA fragmentation and docking studies suggested these compounds as promising leads for novel anticancer agents targeting hTopoIIα inhibitors (Bhatt et al., 2015).

Immunomodulatory Agents

In the search for vaccine adjuvants, certain quinoline-2-carboxamide derivatives have been identified as Toll-like receptor 2 (TLR2) agonists. Structure-activity relationship studies led to analogues that induce chemokines and cytokines in a TLR2-dependent manner, providing new leads for the development of vaccine adjuvants (Hu et al., 2018).

Propriétés

IUPAC Name |

7-fluoro-2-methyl-N-(1-oxaspiro[4.4]nonan-3-yl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c1-12-8-16(15-5-4-13(20)9-17(15)21-12)18(23)22-14-10-19(24-11-14)6-2-3-7-19/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMOCIPSMHCOBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)F)C(=O)NC3CC4(CCCC4)OC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-morpholinyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5602129.png)

![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)

![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)

![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5602219.png)

![N-(3-chlorophenyl)-N'-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]urea](/img/structure/B5602230.png)